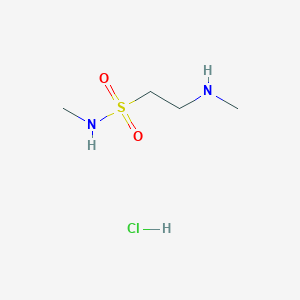

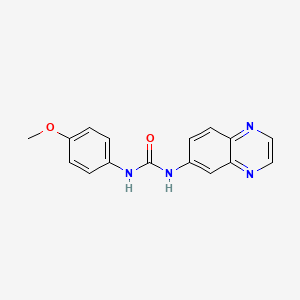

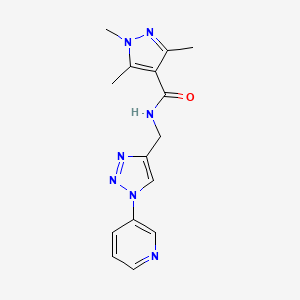

(E)-3-(3-(1-ethyl-1H-pyrazol-3-yl)acryloyl)-4-hydroxy-6-methyl-2H-pyran-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(3-(1-ethyl-1H-pyrazol-3-yl)acryloyl)-4-hydroxy-6-methyl-2H-pyran-2-one, also known as Caffeic acid 3-ethylpyrazole ester (CAPE), is a natural phenolic compound found in honeybee propolis. Propolis is a resinous material collected by honeybees from plant sources and used to seal cracks and gaps in the beehive. CAPE has been studied extensively for its potential therapeutic properties and has shown promise in a variety of scientific research applications.

Scientific Research Applications

Efficient Synthesis and Functionalization

Research has demonstrated efficient methods for synthesizing novel 3-heteroaryl-pyrazoles, including derivatives similar to the specified compound, highlighting their potential in creating diverse chemical libraries for further study and application in various fields (Shawali, Farghaly, & Aldahshoury, 2010).

Applications in Material Science

Another study explored the synthesis and application of pyran derivatives as corrosion inhibitors for mild steel, showcasing the relevance of such compounds in industrial applications to enhance material durability and resistance against corrosive environments (Khattabi et al., 2019).

Novel Functionalized Monomers

Research into the synthesis of novel acrylate monomers based on kojic acid demonstrates the utility of pyran derivatives in developing new materials with potential antimicrobial activities, indicating their importance in biomedical material science (Saraei et al., 2016).

Polymerization and Material Properties

A study on the chemoselective RAFT polymerization of a trivinyl monomer derived from carbon dioxide and 1,3-butadiene, which includes the structural motifs related to the specified compound, has opened avenues for creating polymers with distinct properties for advanced material applications (Chen et al., 2017).

Synthesis and Computational Study

Investigations into pyrrole derivatives for synthesizing chalcone derivatives have provided insights into the chemical behavior and potential uses of such compounds in synthetic chemistry and material science, highlighting the versatility of these chemical frameworks (Singh, Rawat, & Sahu, 2014).

properties

IUPAC Name |

3-[(E)-3-(1-ethylpyrazol-3-yl)prop-2-enoyl]-4-hydroxy-6-methylpyran-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O4/c1-3-16-7-6-10(15-16)4-5-11(17)13-12(18)8-9(2)20-14(13)19/h4-8,18H,3H2,1-2H3/b5-4+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWOSJWMZOMAIMA-SNAWJCMRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CC(=N1)C=CC(=O)C2=C(C=C(OC2=O)C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C=CC(=N1)/C=C/C(=O)C2=C(C=C(OC2=O)C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-nitrophenyl)methylsulfanyl]-N-(3,4,5-trimethoxyphenyl)quinazolin-4-amine](/img/structure/B2888454.png)

![2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-mesitylacetamide](/img/structure/B2888456.png)

![Tert-butyl 2-{[(5-fluoropyridin-2-YL)oxy]methyl}-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2888462.png)

![1-(Octahydrobenzo[b][1,4]dioxin-6-yl)-3-(4-(trifluoromethyl)phenyl)urea](/img/structure/B2888465.png)

![7-[4-(4-acetylphenyl)piperazin-1-yl]-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2888468.png)